molecular formula C14H10F2O2 B7999816 3-((2,3-Difluorophenoxy)methyl)benzaldehyde

3-((2,3-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7999816
M. Wt: 248.22 g/mol
InChI Key: NGEPLCUTRUAJQJ-UHFFFAOYSA-N
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Description

3-((2,3-Difluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the 3-position with a (2,3-difluorophenoxy)methyl group. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of fluorine atoms, which can influence reactivity and bioactivity.

Properties

IUPAC Name

3-[(2,3-difluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-2-6-13(14(12)16)18-9-11-4-1-3-10(7-11)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEPLCUTRUAJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)COC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3-difluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include heating the mixture to a temperature of around 100°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-((2,3-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 3-((2,3-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2,3-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-((2,3-Difluorophenoxy)methyl)benzaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various transformations. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of aldehydes, influencing metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-((2,3-Difluorophenoxy)methyl)benzaldehyde with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Features
This compound* C₁₄H₁₀F₂O₂ 248.23 3-position: (2,3-difluorophenoxy)methyl Polar, electron-withdrawing substituent
4-((2,3-Difluorophenoxy)methyl)benzaldehyde C₁₄H₁₀F₂O₂ 248.23 4-position: (2,3-difluorophenoxy)methyl Positional isomer of target compound
4-(2,3-Difluorophenyl)benzaldehyde C₁₃H₈F₂O 218.20 4-position: 2,3-difluorophenyl Direct aryl substitution vs. ether linkage
3-[(3,3-Difluorocyclobutyl)methoxy]benzaldehyde C₁₂H₁₂F₂O₂ 226.22 3-position: (3,3-difluorocyclobutyl)methoxy Rigid cyclobutyl group enhances steric effects
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde C₁₂H₁₄O₂ 190.24 4-hydroxy, 3-prenyl Anti-inflammatory activity via MAPK inhibition

Notes:

  • Positional Isomerism: The 3- and 4-substituted isomers (e.g., 3- vs. 4-((2,3-Difluorophenoxy)methyl)benzaldehyde) exhibit distinct electronic and steric profiles. The 3-substituted derivative may have altered reactivity in electrophilic aromatic substitution due to proximity to the aldehyde group .
  • Synthetic Accessibility : Nitration studies on benzaldehyde derivatives (e.g., ) suggest that electron-withdrawing groups like fluorine could direct nitration to specific positions, influencing synthetic routes .
Anti-inflammatory Activity

Benzaldehydes with hydroxyl and alkyl substituents, such as 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde, demonstrate anti-inflammatory effects by inhibiting MAPK and NF-κB pathways .

Antibacterial Potential

Chalcone derivatives synthesized from benzaldehydes (e.g., 3-acetylcoumarin reacting with 4-hydroxy-3-methylbenzaldehyde) show enhanced antibacterial activity due to hydroxyl and methyl groups . The difluorophenoxy group in the target compound could similarly modulate interactions with bacterial enzymes.

Neurogenesis and CNS Effects

Fluorinated benzaldehydes with blood-brain barrier permeability could be explored for CNS applications .

Biological Activity

3-((2,3-Difluorophenoxy)methyl)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. Its unique structural features, including a difluorophenoxy group and an aldehyde moiety, contribute to its interaction with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula: C10_{10}H8_{8}F2_{2}O
  • Molecular Weight: Approximately 202.17 g/mol
  • Structure: The compound consists of a benzaldehyde core linked to a difluorophenoxy group, enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorophenoxy group enhances the compound’s binding affinity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. This dual mechanism positions the compound as a potential inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), which plays a critical role in tumor growth and progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit HIF-2α in various cancer models, suggesting its potential use as a therapeutic agent in oncology. In studies involving renal cell carcinoma xenograft models, treatment with this compound resulted in reduced expression of HIF-2α and its downstream targets, leading to decreased tumor growth .

Inhibition Studies

Case Studies

  • Renal Cell Carcinoma Model:
    • Objective: Evaluate the efficacy of this compound on tumor growth.
    • Method: Mice bearing 786-O renal cell carcinoma xenografts were treated with varying doses (0 mg/kg as control; 10 mg/kg treatment).
    • Results: Significant reduction in tumor size and HIF-2α expression was observed post-treatment .
  • Mechanistic Insights:
    • Study Focus: Understanding the interaction between the compound and HIF-2α.
    • Findings: The compound's structure allows for effective binding to the HIF-2α protein, inhibiting its transcriptional activity and leading to reduced tumor proliferation .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure FeaturesBiological Activity
This compoundDifluorophenoxy groupInhibits HIF-2α
3-((2,4-Difluorophenoxy)methyl)benzaldehydeDifferent fluorine positioningAnticancer properties
3-((2,6-Difluorophenoxy)methyl)benzaldehydeSimilar core but distinct effectsVaries based on substitution

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